5-Hydroxy-2-methylbenzoic acid

Acid dissociation constant Physicochemical profiling Formulation pH prediction

5-Hydroxy-2-methylbenzoic acid (synonyms: 2-methyl-5-hydroxybenzoic acid, 5,2-cresotic acid, 5-hydroxy-o-toluic acid) is a disubstituted benzoic acid bearing a hydroxyl at the 5-position and a methyl at the 2-position. With a molecular formula C₈H₈O₃ and a molecular weight of 152.15 g/mol, it is commercially supplied as a white to brown crystalline powder with purities reaching ≥99% (HPLC).

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 578-22-3
Cat. No. B1296901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-methylbenzoic acid
CAS578-22-3
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)O)C(=O)O
InChIInChI=1S/C8H8O3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3,(H,10,11)
InChIKeyZIOYQUNKXJQXQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-2-methylbenzoic Acid (CAS 578-22-3): A Regiospecific Hydroxy-Methyl Benzoic Acid Building Block for Procurement


5-Hydroxy-2-methylbenzoic acid (synonyms: 2-methyl-5-hydroxybenzoic acid, 5,2-cresotic acid, 5-hydroxy-o-toluic acid) is a disubstituted benzoic acid bearing a hydroxyl at the 5-position and a methyl at the 2-position [1]. With a molecular formula C₈H₈O₃ and a molecular weight of 152.15 g/mol, it is commercially supplied as a white to brown crystalline powder with purities reaching ≥99% (HPLC) [2]. Its bifunctional architecture—phenolic hydroxyl and carboxylic acid on a methyl-substituted ring—makes it a versatile intermediate for pharmaceutical synthesis, antioxidant development, and specialty organic transformations .

Why Closely Related Hydroxybenzoic Acids Cannot Replace 5-Hydroxy-2-methylbenzoic Acid in Key Applications


The simultaneous presence of a methyl group ortho to the carboxyl and a hydroxyl group meta to the carboxyl creates a unique electronic and steric environment that cannot be replicated by simple hydroxybenzoic acid isomers (e.g., salicylic acid, 4-hydroxybenzoic acid) or methylbenzoic acids lacking the phenolic OH [1]. This substitution pattern directly governs regiochemical outcomes in condensation reactions, modulates acid strength (predicted pKa 3.78), and influences antioxidant radical-scavenging behavior [2][3]. Substituting an analog with a different hydroxyl or methyl position would alter reaction pathways, product profiles, and biological activity, making 5-hydroxy-2-methylbenzoic acid non-interchangeable in both research and industrial workflows.

5-Hydroxy-2-methylbenzoic Acid: Quantitative Differentiation Evidence for Scientific Selection


Predicted pKa of 3.78 Distinguishes 5-Hydroxy-2-methylbenzoic Acid from Salicylic Acid and 4-Hydroxybenzoic Acid

The predicted pKa of 5-hydroxy-2-methylbenzoic acid is 3.78 ± 0.25, placing it between salicylic acid (pKa 2.97) and 4-hydroxybenzoic acid (pKa 4.58), and 0.41 units more acidic than unsubstituted benzoic acid (pKa ~4.19) [1]. This intermediate acidity arises from the electron-donating ortho-methyl group partially counteracting the electron-withdrawing meta-hydroxyl effect, resulting in a distinct ionization profile relative to all common monohydroxybenzoic acid isomers [2].

Acid dissociation constant Physicochemical profiling Formulation pH prediction

Melting Point of 182–187 °C Provides a Process-Relevant Differentiation from Salicylic and 2-Methylbenzoic Acids

The melting point of 5-hydroxy-2-methylbenzoic acid (182–187 °C) is 24–29 °C higher than salicylic acid (158–161 °C) and 79–84 °C higher than 2-methylbenzoic acid (103–105 °C), while being 32–35 °C lower than 4-hydroxybenzoic acid (214–217 °C) . This range reflects a unique hydrogen-bonding network in the solid state that directly impacts purification, handling, and formulation processes .

Thermal analysis Purity assessment Solid-state characterization

Regiospecific Condensation with Formaldehyde: Exclusive Formation of 3-Hydroxy-6-methylphthalide Not Accessible from Isomeric Hydroxy-Methylbenzoic Acids

Charlesworth et al. demonstrated that 5-hydroxy-2-methylbenzoic acid condenses with aqueous formaldehyde and HCl to give exclusively 3-hydroxy-6-methylphthalide at room temperature, and the lactone of 8-hydroxymethyl-1,3-benzodioxane-6-methyl-7-carboxylic acid at reflux [1]. This temperature-programmable product selectivity is dictated by the relative positions of the hydroxyl and methyl groups; the 3-hydroxy-2-methyl, 4-hydroxy-2-methyl, and 5-hydroxy-3-methyl isomers would direct cyclization to different or non-analogous products, making this transformation a unique synthetic entry point [2].

Phthalide synthesis Regioselective cyclization Heterocyclic chemistry

Antioxidant Capacity Regulation by Methyl/Hydroxyl Substitution Pattern: Class-Level Evidence from Hydroxybenzoic Acid SAR

In a controlled study of hydroxybenzoic acid antioxidants in sardine oil, the position of hydroxylation and methyl substitution was shown to critically influence antioxidant capacity: gentisic acid (2,5-dihydroxy) was most effective, protocatechuic acid (3,4-dihydroxy) moderately active, and vanillic acid (4-hydroxy-3-methoxy) ineffective [1]. Although 5-hydroxy-2-methylbenzoic acid was not directly tested, its unique 5-OH / 2-CH₃ arrangement represents a distinct substitution motif within the SAR landscape, offering a scaffold for developing lipophilic antioxidants with tunable radical-scavenging activity [2].

Lipid oxidation Radical scavenging Structure-activity relationship

High-Value Procurement Scenarios for 5-Hydroxy-2-methylbenzoic Acid Based on Verifiable Differentiation Evidence


Pharmaceutical Intermediate: Synthesis of Anti-Inflammatory Agents via Regiospecific Derivatization

The carboxylic acid and phenolic hydroxyl groups enable orthogonal derivatization (esterification, etherification, amidation) to generate compound libraries targeting inflammatory pathways. The 5-OH / 2-CH₃ regiochemistry ensures that downstream active pharmaceutical ingredients retain the correct substitution pattern for target binding, which cannot be achieved using 3-hydroxy or 4-hydroxy isomers . The predicted pKa of 3.78 facilitates salt formation for bioavailability tuning [1].

Cosmetic Antioxidant Ingredient: Formulation of Anti-Aging Skincare Products

As a monohydroxy-methylbenzoic acid, it provides radical-scavenging activity from the phenolic OH while the ortho-methyl group enhances lipid solubility and skin penetration relative to 4-hydroxybenzoic acid (lacking the methyl group) . The melting point of 182–187 °C ensures thermal stability during formulation processing, and commercial availability at ≥99% purity meets cosmetic-grade requirements [1].

Heterocyclic Building Block: Laboratory-Scale Synthesis of Phthalide and Benzodioxane Scaffolds

The temperature-programmable condensation with formaldehyde yields either 3-hydroxy-6-methylphthalide or a benzodioxane-lactone depending on reaction conditions, providing a unique entry into oxygen heterocycles relevant to natural product synthesis . This transformation is exclusive to the 5-hydroxy-2-methyl substitution pattern and cannot be replicated with isomeric hydroxy-methylbenzoic acids, making this compound the sole viable starting material for these scaffolds [1].

Metabolomics Reference Standard: Identification and Quantification of Benzene Metabolites

5-Hydroxy-2-methylbenzoic acid has been identified as a urinary metabolite of benzene, produced via demethylation pathways . Its distinct chromatographic retention time and mass spectrum, dictated by the 5-OH/2-CH₃ substitution, allow unambiguous differentiation from other hydroxy-methylbenzoic acid isomers in LC-MS/MS metabolomics workflows, supporting occupational exposure monitoring and toxicological studies.

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